

# Structure Elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Indan-5-carbaldehyde*

Cat. No.: *B1583184*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde, a valuable intermediate in organic synthesis. This document details the key physicochemical properties, a proposed synthetic pathway, and the expected spectroscopic data for the unambiguous identification of this compound.

## Physicochemical Properties

2,3-dihydro-1H-indene-5-carbaldehyde, also known as 5-indancarboxaldehyde, is a derivative of indane, featuring a formyl group at the 5-position of the aromatic ring. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	[1][2]
Molar Mass	146.19 g/mol	[1][2]
CAS Number	30084-91-4	[2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	146.0-147.5 °C (at 29 Torr)	[2]
Melting Point	255-257 °C	[2]
Density	1.122 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]

## Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic compounds such as 2,3-dihydro-1H-indene (indane) is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF).

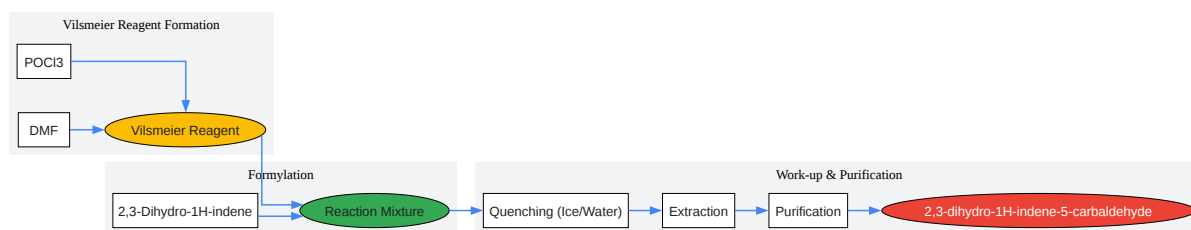
## Proposed Experimental Protocol

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate and can be adapted for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in an ice bath.
- Slowly add phosphoryl chloride (POCl<sub>3</sub>) (1.1 equivalents) dropwise to the cooled DMF with constant stirring.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.

- Formylation: Dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane (DCM).
- Add the solution of indane dropwise to the prepared Vilsmeier reagent.
- Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2,3-dihydro-1H-indene-5-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

## Spectroscopic Characterization

The structure of the synthesized 2,3-dihydro-1H-indene-5-carbaldehyde can be confirmed by a combination of spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, aldehydic, and aliphatic protons.

- **Aldehydic Proton:** A singlet in the region of 9.8-10.0 ppm.
- **Aromatic Protons:** The aromatic region (7.0-7.8 ppm) should display a pattern corresponding to a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will show ortho- and meta-coupling.

- Aliphatic Protons: The protons of the five-membered ring will appear in the upfield region. The two benzylic methylene groups (at C1 and C3) are expected to be triplets around 2.9-3.1 ppm, and the central methylene group (at C2) should be a quintet or multiplet around 2.0-2.2 ppm.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

- Carbonyl Carbon: A signal in the downfield region, typically around 190-195 ppm.
- Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the carbon attached to the aldehyde group being the most downfield among them.
- Aliphatic Carbons: Three signals corresponding to the methylene carbons of the indane moiety will be observed in the upfield region (25-35 ppm).

Predicted NMR Data:

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aldehydic H	~9.9	s	1H	-CHO
Aromatic H	~7.7	d	1H	H-6
Aromatic H	~7.6	s	1H	H-4
Aromatic H	~7.3	d	1H	H-7
Aliphatic H	~2.9	t	4H	H-1, H-3
Aliphatic H	~2.1	p	2H	H-2

<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment
Carbonyl C	~192	C=O
Aromatic C	~150	C-5
Aromatic C	~145	C-3a
Aromatic C	~135	C-7a
Aromatic C	~130	C-6
Aromatic C	~127	C-4
Aromatic C	~125	C-7
Aliphatic C	~33	C-1, C-3
Aliphatic C	~25	C-2

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm<sup>-1</sup>.
- C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.
- C-H Stretch (Aromatic): Absorption bands above 3000 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Absorption bands below 3000 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Several bands in the region of 1450-1600 cm<sup>-1</sup>.

Expected IR Data:

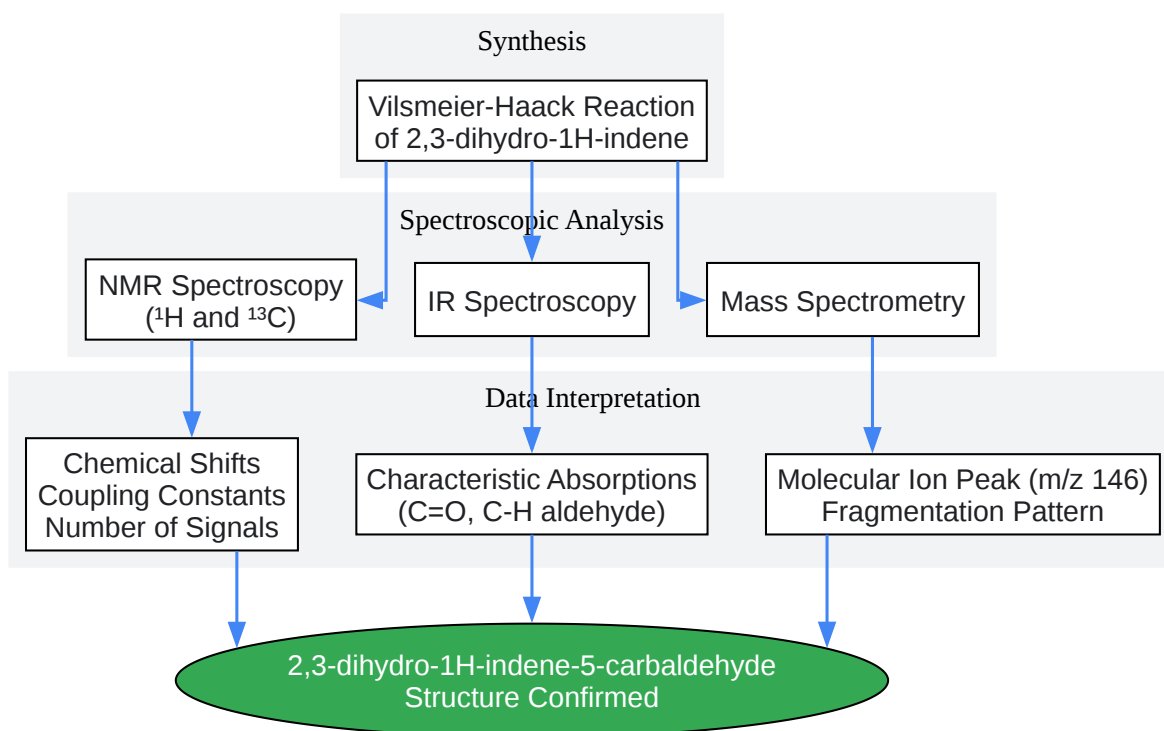
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~2820, ~2720	Weak	Aldehydic C-H Stretch
~1700	Strong	Aldehydic C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

- Molecular Ion (M<sup>+</sup>): A prominent peak at  $m/z = 146$ .
- Fragmentation: A significant fragment at  $m/z = 145$ , corresponding to the loss of a hydrogen atom from the aldehyde group, is expected. Another characteristic fragment at  $m/z = 117$ , resulting from the loss of the formyl group (-CHO), may also be observed.

Diagram of the Structure Elucidation Logic:



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and structural confirmation.

## Conclusion

The structural elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde is achieved through a combination of a reliable synthetic method, such as the Vilsmeier-Haack reaction, and comprehensive spectroscopic analysis. The expected data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule, allowing for its unambiguous identification. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development who may utilize this compound as a key building block.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Structure Elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583184#2-3-dihydro-1h-indene-5-carbaldehyde-structure-elucidation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

